

# Using telemetry to monitor hemodynamic effects of Seralutinib in vivo

Author: BenchChem Technical Support Team. Date: December 2025



An Application Note and Protocol for Utilizing In Vivo Telemetry to Monitor the Hemodynamic Effects of **Seralutinib** 

## For Researchers, Scientists, and Drug Development Professionals Abstract

**Seralutinib** is an inhaled, small-molecule tyrosine kinase inhibitor in development for the treatment of pulmonary arterial hypertension (PAH).[1][2] It uniquely targets platelet-derived growth factor receptor (PDGFR)  $\alpha/\beta$ , colony-stimulating factor 1 receptor (CSF1R), and c-KIT, key drivers of the vascular remodeling central to PAH pathology.[3][4] Preclinical and clinical studies have demonstrated its potential to improve cardiopulmonary hemodynamics by reversing vascular remodeling.[3][4] This document provides a detailed application note and a comprehensive protocol for the in vivo assessment of **Seralutinib**'s hemodynamic effects using implantable telemetry. Telemetry is the gold-standard for monitoring physiological parameters in conscious, freely moving laboratory animals, as it avoids the confounding artifacts of restraint or anesthesia.[5][6] This protocol focuses on the continuous measurement of pulmonary and systemic arterial pressure to robustly evaluate the efficacy and safety profile of **Seralutinib** in established rodent models of PAH.

#### **Seralutinib's Mechanism of Action in PAH**



**Seralutinib** is designed to inhibit the signaling pathways that contribute to the proliferation of pulmonary artery smooth muscle cells and fibroblasts, as well as inflammation, which together lead to the pathological vascular remodeling seen in PAH.[3][7] By inhibiting PDGFR, CSF1R, and c-KIT, **Seralutinib** aims to halt and potentially reverse these processes.[4] Furthermore, studies suggest that by inhibiting PDGFR signaling, **Seralutinib** may restore the expression of bone morphogenetic protein receptor type 2 (BMPR2), a key protein whose function is often lost in PAH and is critical for vascular health.[4][8]



Click to download full resolution via product page

**Caption: Seralutinib** inhibits PDGFR, c-KIT, and CSF1R to block pathological signaling in PAH.

### **Summary of Seralutinib Hemodynamic Effects**

Quantitative data from preclinical and clinical studies highlight **Seralutinib**'s impact on key hemodynamic parameters.

## Table 1: Preclinical Hemodynamic Data in a Rat Model of PAH

Data from a Sugen/hypoxia (SU5416/H) rat model treated with inhaled **Seralutinib**.



| Parameter                                           | Vehicle<br>Control | Seralutinib-<br>Treated | Percent<br>Change | Citation |
|-----------------------------------------------------|--------------------|-------------------------|-------------------|----------|
| Right Ventricular<br>Systolic Pressure<br>(RVSP)    | ~85 mmHg           | 46.7 ± 3.9 mmHg         | ↓ 45%             | [4]      |
| Mean Pulmonary<br>Arterial Pressure<br>(mPAP)       | ~51 mmHg           | 31.9 ± 2.6 mmHg         | ↓ 37%             | [4]      |
| Pulmonary<br>Vascular<br>Resistance Index<br>(PVRI) | Not reported       | Not reported            | ↓ 60%             | [4]      |

## Table 2: Clinical Hemodynamic Data from the TORREY Phase 2 Trial

Data from PAH patients in the open-label extension study.



| Parameter                                     | Timepoint | Seralutinib<br>Continued<br>Group (Median<br>Change from<br>Baseline) | Placebo<br>Crossover<br>Group (Median<br>Change from<br>Baseline) | Citation |
|-----------------------------------------------|-----------|-----------------------------------------------------------------------|-------------------------------------------------------------------|----------|
| Pulmonary<br>Vascular<br>Resistance<br>(PVR)  | Week 24   | -94 dyne∙s/cm⁵                                                        | -32 dyne·s/cm⁵                                                    | [1]      |
| Pulmonary<br>Vascular<br>Resistance<br>(PVR)  | Week 72   | -143 dyne·s/cm⁵                                                       | -56 dyne·s/cm⁵                                                    | [1]      |
| Mean Pulmonary<br>Arterial Pressure<br>(mPAP) | Week 72   | ↓ 7.7% (all patients)                                                 | Not Applicable                                                    | [9]      |
| Cardiac Output                                | Week 72   | ↑ 1.8% (all patients)                                                 | Not Applicable                                                    | [9]      |
| 6-Minute Walk<br>Distance<br>(6MWD)           | Week 72   | ↑ 29.8 meters (all<br>patients)                                       | Not Applicable                                                    | [9]      |

# Experimental Protocol: Telemetric Monitoring in a PAH Rodent Model

This protocol outlines the continuous monitoring of pulmonary and systemic arterial pressure in a rat model of PAH following administration of inhaled **Seralutinib**.

### **Materials and Equipment**

- Animals: Male Sprague Dawley rats (225-250 g).[10][11]
- PAH Induction Agents: Monocrotaline (MCT) or Sugen 5416 and a hypoxia chamber.



- Telemetry System:
  - Implantable pressure transmitters (e.g., Data Sciences International (DSI) PA-C10 for mice or larger for rats).[12]
  - Receivers (e.g., DSI RPC-1).[5]
  - Data acquisition and analysis software (e.g., DSI Ponemah or similar).
- Surgical Suite & Tools:
  - Sterile surgical field, isoflurane anesthesia system, heating pad.
  - Standard surgical kit (scalpels, forceps, retractors, sutures).
  - Vessel cannulation forceps.[13]
- Drug Formulation & Delivery:
  - Seralutinib formulated for inhalation.
  - Nose-only or whole-body inhalation exposure system.
- · Post-Operative Care:
  - Analgesics (e.g., Buprenorphine).[12]
  - Antibiotics.
  - Individual housing with easy access to food and water.[10]

### **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for in vivo hemodynamic assessment of Seralutinib using telemetry.

### **Detailed Methodologies**

Step 1: PAH Model Induction

- Induce PAH in rats using a validated model. The monocrotaline (MCT) model is common.
- Administer a single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg).
- Allow 2-3 weeks for the development of PAH, which can be confirmed by echocardiography prior to telemetry implantation.

Step 2: Telemetry Device Implantation Note: This is a highly complex survival surgery requiring aseptic technique and significant surgical skill, particularly for pulmonary artery cannulation.



- Anesthesia and Preparation: Anesthetize the rat with isoflurane (2-3%). Shave and disinfect
  the surgical areas (right lateral thorax and dorsal region). Place the animal in a supine
  position on a heating pad to maintain body temperature.
- Transmitter Body Placement: Make a small incision on the back. Create a subcutaneous pocket using blunt dissection large enough to accommodate the telemetry transmitter body.

  [13]
- Pulmonary Artery Cannulation (Thoracotomy):
  - Reposition the animal in left lateral recumbency.
  - Make an incision through the skin and muscle layers in the fourth or fifth intercostal space on the right side.
  - Carefully retract the ribs to expose the right lung and heart.
  - Gently move the right lung lobe to visualize the main pulmonary artery.
  - Place two loose purse-string sutures (6-0 silk) around the intended cannulation site on the pulmonary artery.
  - Use a 23G needle bent at the tip to make a small puncture within the purse-string suture.
  - Introduce the pressure-sensing catheter of the telemetry device into the pulmonary artery.
  - Tighten the purse-string sutures to secure the catheter and prevent bleeding. Apply a drop
    of surgical glue for additional security.
- Systemic Artery Cannulation (Optional but Recommended): For assessing systemic effects, a second catheter can be implanted in the carotid or femoral artery and tunneled to the same transmitter body if a dual-pressure device is used. Alternatively, a separate experiment can be run. For carotid cannulation:
  - Make a midline ventral neck incision.[12]
  - Isolate the left carotid artery.[14]



- Ligate the distal end and place temporary ligatures on the proximal end.
- Introduce the catheter through a small incision and advance it towards the aortic arch.[12]
   [14]
- Secure the catheter with the ligatures.
- Closure and Recovery: Close the thoracic wall, muscle layers, and skin with appropriate sutures. Place the transmitter body into the subcutaneous pocket on the back and close the final incision.[13]

#### Step 3: Post-Operative Care

- Administer analgesics (e.g., Buprenorphine) immediately after surgery and for the next 72 hours.[12]
- House animals individually to protect the surgical sites.[10]
- Allow a recovery period of at least 7-10 days before starting data collection to ensure the animal has returned to normal physiological status.[10][12]

#### Step 4: Data Acquisition and **Seralutinib** Administration

- Baseline Recording: Place the animal's home cage on the telemetry receiver plate. Record baseline hemodynamic data continuously for 24-48 hours to establish a stable diurnal rhythm.
- Administration: Administer inhaled Seralutinib or vehicle according to the study design (e.g., twice daily for 2-4 weeks).[4] This should be done at the same time each day to minimize variability.
- Continuous Monitoring: Record data continuously throughout the treatment period. Key
  parameters include pulmonary artery pressure (systolic, diastolic, mean), systemic blood
  pressure, and heart rate.

#### **Data Analysis and Interpretation**





Click to download full resolution via product page

**Caption:** Logical flow for the analysis of hemodynamic telemetry data.

- Data Reduction: Process the raw data by calculating averages over specific time intervals (e.g., hourly, or separated into day/night cycles).
- Statistical Analysis: Compare the hemodynamic parameters between the Seralutinib-treated group and the vehicle-control group. A repeated-measures ANOVA is appropriate for analyzing changes over the treatment period.
- Interpretation:
  - Efficacy: A significant reduction in mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP) in the **Seralutinib** group compared to the control group would indicate therapeutic efficacy.



- Safety: Monitor systemic blood pressure. A lack of significant change (or a clinically irrelevant change) in systemic blood pressure would support the safety profile of inhaled Seralutinib, distinguishing it from some systemic tyrosine kinase inhibitors that can cause hypertension.[15]
- Heart Rate: Assess for any significant changes in heart rate, such as reflex tachycardia or bradycardia.

#### Conclusion

In vivo telemetry provides an unparalleled method for the detailed characterization of **Seralutinib**'s hemodynamic effects in preclinical models of pulmonary arterial hypertension. By enabling the continuous collection of high-fidelity data from conscious and unrestrained animals, this technique allows for a robust assessment of both efficacy on the pulmonary circulation and safety with respect to systemic hemodynamics. The protocols and information provided herein serve as a comprehensive guide for researchers aiming to evaluate **Seralutinib** and other novel therapies for PAH.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Seralutinib for the Treatment of Pulmonary Arterial Hypertension in Adults: TORREY Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. What is Seralutinib used for? [synapse.patsnap.com]
- 4. Inhaled seralutinib exhibits potent efficacy in models of pulmonary arterial hypertension -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telemetry for preclinical safety pharmacology studies | Vivonics [vivonics-preclinical.com]







- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. mmpc.org [mmpc.org]
- 13. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of 4 multitargeted receptor tyrosine kinase inhibitors on regional hemodynamics in conscious, freely moving rats PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Using telemetry to monitor hemodynamic effects of Seralutinib in vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610791#using-telemetry-to-monitor-hemodynamic-effects-of-seralutinib-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com